Rosabulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preclinical Efficacy Data

Rosabulin demonstrates substantial antiproliferative activity across a wide range of cancer cell lines, with IC₅₀ values in the nanomolar range. Its efficacy extends to cell lines with multi-drug resistant (MDR) phenotypes [1] [2].

The table below summarizes its in vitro activity against specific cancer cell lines:

| Cell Line | Type | Reported IC₅₀ (μM) | Description |

|---|---|---|---|

| MES-SA | Human Uterine Sarcoma | 0.01 | Cytotoxicity after 72 hrs (MTT assay) [2]. |

| P388 | Mouse Lymphocytic Leukemia | 0.01 | Cytotoxicity after 72 hrs (MTT assay) [2]. |

| DU-145 | Human Prostate Cancer | 0.05 | Cytotoxicity after 72 hrs (MTT assay) [2]. |

| HL-60 | Human Promyelocytic Leukemia | 0.05 | Cytotoxicity after 72 hrs (MTT assay) [2]. |

| MDA-MB-435 | Human Breast Cancer (or Melanoma) | 0.05 | Cytotoxicity after 72 hrs (MTT assay) [2]. |

| MES-SA/Dx5 | Multi-Drug Resistant Human Uterine Sarcoma | 0.05 | Cytotoxicity after 72 hrs (MTT assay); demonstrates activity against P-glycoprotein expressing cells [2]. |

In vivo studies showed that this compound is active via both oral and intravenous administration in several murine tumor models and human tumor xenografts, including models of drug-resistant tumors [1] [2].

Mechanism of Action and Experimental Evidence

This compound's mechanism involves a multi-faceted attack on cancer cells and their supporting environment.

Figure 1: Simplified mechanism of action of this compound as a microtubule and vascular disrupting agent.

Key Experimental Methodologies

Researchers typically use the following assays to establish this compound's activity:

- In vitro Tubulin Polymerization Assay: A direct biochemical assay to measure the compound's ability to inhibit the rate and extent of tubulin polymerization into microtubules [3].

- Cell Proliferation/Viability Assays:

- MTT Assay: Used to determine IC₅₀ values, as shown in the data table. This colorimetric assay measures the activity of cellular enzymes that reduce MTT to formazan, indicating metabolically active cells [2].

- CCK-8 Assay: An alternative method that uses a water-soluble tetrazolium salt (WST-8) to similarly measure dehydrogenase activity in live cells [3].

- Cell Cycle Analysis: Flow cytometry is used to analyze the DNA content of cells, identifying the proportion arrested in the G2/M phase following this compound treatment [3].

- Mechanism Profiling: To confirm binding at the colchicine site, competitive binding assays are performed, showing that this compound does not significantly affect vinblastine (which binds to a different site) binding to tubulin [1] [4].

Clinical Development Status

This compound has been evaluated in early-stage clinical trials. According to available data, it has been studied in Phase 1 trials for patients with advanced hematologic malignancies and solid tumors [5] [4]. The listed clinical trials include:

- NCT00088101: STA-5312 Administered on Alternate Weekdays Every Two Weeks to Patients With Hematologic Malignancies and Patients With Solid Tumors (Phase 1, Status: Completed) [4].

- NCT00276913: A Phase I Study of STA-5312 in Subjects With Advanced or Metastatic Solid Tumors (Phase 1, Status: Completed) [5] [4].

As of the latest data, this compound remains an investigational drug and has not advanced to later-phase clinical studies or received approval for therapeutic use [5].

Context Among Tubulin Inhibitors

This compound is part of a broader class of synthetic and natural tubulin inhibitors. Research into indole-containing derivatives, inspired by natural products, is a significant area in anticancer drug discovery [3]. The continued investigation of compounds like this compound helps to establish valuable structure-activity relationships (SARs), guiding the development of more potent and effective therapies [3].

References

- 1. This compound is a Potent Microtubule Inhibitor [medchemexpress.com]

- 2. This compound (STA 5312) | Microtubule Inhibitor [medchemexpress.com]

- 3. Novel Indole-Containing Hybrids Derived from Millepachine [pmc.ncbi.nlm.nih.gov]

- 4. CAS 501948-05-6 this compound [bocsci.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Biological Activity & Chemical Profile

Rosabulin functions by inhibiting microtubule assembly, leading to the arrest of the cell cycle and ultimately to apoptosis (programmed cell death) in cancer cells [1] [2]. It demonstrates activity even against multi-drug resistant (MDR) tumor cell lines that express P-glycoprotein [1] [2].

The table below summarizes the core chemical information and in vitro potency of this compound against a panel of cancer cell lines [1] [3] [2].

| Property | Description |

|---|---|

| CAS Registry Number | 501948-05-6 [1] [3] [2] |

| Molecular Formula | C₂₂H₁₆N₄O₂S [1] [3] [2] |

| Molecular Weight | 400.45 g/mol [1] [2] [4] |

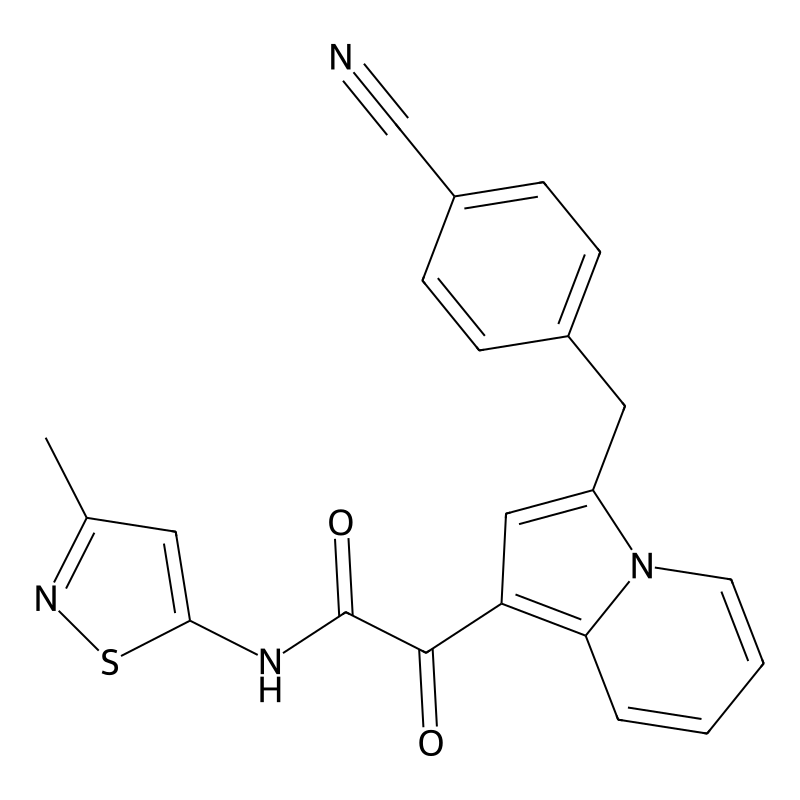

| IUPAC Name | 2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide [4] |

| Mechanism of Action | Microtubule inhibitor; inhibits microtubule assembly [1] [2] |

| IC₅₀ (P388 mouse cells) | 0.01 μM [1] |

| IC₅₀ (MES-SA human cells) | 0.01 μM [1] |

| IC₅₀ (DU-145, HL-60, MDA-MB-435, MES-SA/Dx5) | 0.05 μM [1] |

In vivo studies showed that this compound is active in several murine tumor models and human tumor xenografts, including drug-resistant tumors, when administered either orally or intravenously [1] [2].

Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of action for this compound, from cellular entry to the induction of apoptosis.

Diagram of this compound's mechanism leading to apoptosis.

Clinical Development and Trial History

This compound advanced to Phase 1 clinical trials for various hematologic malignancies and solid tumors. The development was led by Synta Pharmaceuticals Corp., and the listed trials have been completed [3] [4].

| Indication | Highest Phase | Location | Start Date | Status | NCT Number |

|---|---|---|---|---|---|

| Hematological Malignancies, Solid Tumors | Phase 1 | United States | 01 Feb 2004 | Completed | NCT00088101 [3] [4] |

| Advanced or Metastatic Solid Tumors | Phase 1 | United States | 01 Jun 2004 | Completed | NCT00276913 [4] |

Reported adverse events in clinical trials included anemia, fatigue, constipation, nausea, and anorexia [3]. As of the latest data, the drug's highest phase was "Pending Phase 1," indicating development may not have progressed further [3].

Experimental Considerations

While specific protocols for this compound were not detailed in the search results, research on microtubule inhibitors generally involves key methodologies which are outlined in the diagram below [5].

General workflow for microtubule inhibitor evaluation.

Key experimental areas include:

- In Vitro Anti-proliferative Assays: Determine IC₅₀ values using assays like MTT after 72 hours of exposure across a panel of cancer cell lines [1].

- Mechanism of Action Studies: Employ techniques such as immunofluorescence and live-cell imaging with tools like SiR-tubulin to visualize the direct impact on microtubule dynamics and network structure [5].

- In Vivo Efficacy Models: Evaluate oral or intravenous administration in murine models and human tumor xenografts to assess tumor growth inhibition [1] [2].

Summary for Researchers

This compound represents a class of microtubule inhibitors with demonstrated pre-clinical potency against a broad spectrum of cancers, including multi-drug resistant phenotypes. Its oral bioavailability was a notable feature [1] [2]. Although clinical development progressed to Phase 1 trials, its current status beyond this stage is not confirmed.

References

- 1. This compound (STA 5312) | Microtubule Inhibitor | MedChemExpress [medchemexpress.com]

- 2. This compound | Microtubule Associated [targetmol.com]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. CAS 501948-05-6 this compound [bocsci.com]

- 5. Protocol for observing microtubules and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound Profile & Mechanism of Action

Rosabulin is a small molecule vascular disrupting agent that binds to tubulin and inhibits microtubule assembly [1] [2]. Its core mechanism involves:

- Binding Site: It binds to the colchicine site on tubulin, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization [1].

- Cellular Effects: This disruption leads to the collapse of the cytoskeleton in tumor endothelial cells, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) [3] [1] [4].

- Antitumor Strategy: As a vascular-targeting agent, this compound rapidly shuts down tumor blood vessels, causing ischemia and massive tumor necrosis [1].

The following diagram illustrates this mechanism and its consequences.

Quantitative Antiproliferative Activity (In Vitro)

This compound demonstrates potent, nanomolar-range cytotoxicity against a wide panel of human cancer cell lines, including multidrug-resistant (MDR) phenotypes that express P-glycoprotein [3] [1] [5].

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values) [3]

| Cell Line | Type / Origin | IC₅₀ (μM) |

|---|---|---|

| MES-SA | Human Uterine Sarcoma | 0.01 |

| P388 | Mouse Leukemia | 0.01 |

| DU-145 | Human Prostate Cancer | 0.05 |

| HL-60 | Human Leukemia | 0.05 |

| MDA-MB-435 | Human Breast Cancer | 0.05 |

| MES-SA/Dx5 | Multidrug-Resistant Uterine Sarcoma | 0.05 |

In Vivo Efficacy & Administration

In vivo studies show this compound is effective against several murine tumors and human tumor xenograft models, including drug-resistant tumors [3] [2] [5]. It is active through both intravenous and oral administration, enhancing its therapeutic utility [3].

Experimental Research Protocols

For researchers, here are standard protocols for working with this compound.

In Vitro Cell-Based Assays

- Objective: Evaluate the compound's anti-proliferative and cytotoxic effects.

- Typical Protocol (MTT or CCK-8 Assay) [3] [6]:

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 3-5 x 10³ cells/well.

- Compound Treatment: After cell attachment, add this compound over a range of concentrations (e.g., 0.001 - 10 μM). Prepare the compound stock in DMSO and dilute with culture medium, keeping final DMSO concentration low (e.g., <0.1%).

- Incubation: Incubate cells with the compound for a defined period, typically 48 to 72 hours.

- Viability Measurement: Add 10 μL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

- Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of cell viability and determine the IC₅₀ values using non-linear regression analysis.

In Vivo Formulation & Dosing

- Objective: Administer this compound to animal models for efficacy and pharmacokinetic studies.

- Recommended Formulations [2]:

- Injection Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

- Oral Formulation: Suspend the compound in 0.5% Carboxymethylcellulose sodium (CMC Na).

- Handling: Prepare fresh in vivo formulations for optimal results. Aliquot stock solutions in DMSO and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [2] [7].

Tubulin Polymerization Assay

- Objective: Directly assess the compound's effect on microtubule dynamics.

- Method: This biochemical assay monitors the inhibition of purified tubulin polymerization in vitro, typically by measuring changes in light scattering or fluorescence. This compound is confirmed to inhibit microtubule assembly [3] [4].

Clinical Development Status

This compound has been investigated in clinical trials.

- Phase I Study (NCT00276913): A study titled "A Phase I Study of STA-5312 in Subjects With Advanced or Metastatic Solid Tumors" was completed [8]. The current status of its development is not confirmed beyond this phase.

Key Research Advantages

- Overcomes Multidrug Resistance: this compound remains effective against tumor cell lines with moderate to high P-glycoprotein expression, a common mechanism of drug resistance [3] [1].

- Dual Functionality: It acts directly on tumor cells and disrupts the tumor vasculature, leading to extensive cancer cell death [1] [2].

- Oral Bioavailability: Its oral activity offers a significant practical advantage for dosing regimens [3].

References

- 1. This compound is a Potent Microtubule Inhibitor [medchemexpress.com]

- 2. | microtubule inhibitor | CAS# 501948-05-6 | InvivoChem this compound [invivochem.com]

- 3. This compound (STA 5312) | Microtubule Inhibitor [medchemexpress.com]

- 4. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes ... [pubmed.ncbi.nlm.nih.gov]

- 5. | Microtubule Associated | TargetMol this compound [targetmol.com]

- 6. Novel Indole-Containing Hybrids Derived from Millepachine [pmc.ncbi.nlm.nih.gov]

- 7. This compound | microtubule inhibitor - Adooq Bioscience [adooq.com]

- 8. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Core Compound Profile: Rosabulin

| Attribute | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Molecular Formula | Information not available in search results |

| CAS Number | Information not available in search results |

| Mechanism of Action | Potent tubulin inhibitor that binds to the colchicine site [1]. |

| Primary Effect | Inhibition of microtubule assembly, leading to cell cycle arrest and disruption of tumor blood vessels [1]. |

| Therapeutic Class | Small molecule vascular disrupting agent (VDA) [1]. |

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo anti-cancer activity of Rosabulin as reported in the literature [1].

| Model System | Activity / Finding | Notes |

|---|---|---|

| In Vitro (Range of Cancer Cell Lines) | IC₅₀ values down to nanomolar (nM) range [1]. | Substantial antiproliferative activity. |

| Multidrug Resistance (MDR) Models | Active against cell lines expressing moderate to high P-glycoprotein [1]. | Retains efficacy in chemoresistant tumors. |

| In Vivo (Murine & Human Xenografts) | Shows activity via oral and intravenous administration [1]. | Effective in drug-resistant tumor models. |

Mechanism of Action and Experimental Analysis

This compound exerts its effect by binding to tubulin, particularly at the colchicine-binding domain, which inhibits the polymerization of microtubules [1]. This mechanism is shared by other tubulin inhibitors and disrupts critical cellular processes [2].

- Microtubule Dynamics: In cells, microtubules undergo continuous assembly (polymerization) and disassembly (depolymerization), a property known as dynamic instability. This is crucial for cell division, as microtubules form the mitotic spindle that separates chromosomes during mitosis [2].

- Disruption of Mitosis: By inhibiting microtubule polymerization, this compound disrupts the formation of the mitotic spindle. This arrests the cell cycle at the G2/M phase, preventing cell division and ultimately leading to the induction of apoptosis (programmed cell death) [1].

- Vascular Disruption: As a vascular disrupting agent (VDA), this compound targets the endothelial cells of tumor blood vessels. The collapse of the tumor vasculature causes rapid shutdown of blood flow, leading to ischemia (oxygen deprivation) and consequent necrosis (cell death) within the tumor mass [1].

The experimental workflow for establishing this mechanism typically involves several key assays, as also used in the development of similar tubulin-targeting compounds [3]:

Key Experimental Protocols

The following table outlines standard protocols used to evaluate compounds like this compound. These methodologies are derived from general practices in the field for profiling tubulin inhibitors [3].

| Assay | Key Protocol Steps | Measured Outcome |

|---|

| In Vitro Cytotoxicity (CCK-8) | 1. Seed cancer cells in 96-well plates. 2. Treat with compound serially. 3. Add WST-8 reagent. 4. Measure absorbance (450 nm) [3]. | Cell viability and IC₅₀ value. | | Tubulin Polymerization | 1. Incubate purified tubulin with compound. 2. Monitor increase in absorbance (350 nm) over time [3]. | Inhibition of polymerization rate. | | Cell Cycle Analysis | 1. Treat cells and fix. 2. Stain DNA with PI. 3. Analyze by flow cytometry [3]. | Percentage of cells in G2/M phase arrest. | | Apoptosis & ROS Assays | 1. Treat cells and load with fluorescent dyes (e.g., DCFH-DA for ROS, JC-1 for MMP). 2. Analyze by flow cytometry or fluorescence microscopy [3]. | ROS accumulation; Mitochondrial Membrane Potential (MMP) collapse. |

Mechanism of Action Pathway

The diagram below visualizes the sequential molecular and cellular events triggered by this compound, from initial tubulin binding to final tumor suppression [2] [1] [3].

Key Advantages and Development Potential

This compound demonstrates several promising attributes for a chemotherapeutic agent [1]:

- Activity Against MDR Cancers: Its ability to retain potency in tumors that express P-glycoprotein, a common mediator of multidrug resistance, addresses a major clinical challenge.

- Dual Mechanism: It directly kills tumor cells and disrupts the tumor's blood supply, attacking the cancer through two complementary pathways.

- Administration Flexibility: Efficacy via both oral and intravenous routes provides potential formulation and dosing flexibility.

References

Rosabulin vascular disrupting agent

Rosabulin Technical Overview

This compound (also known as STA-5312) is a small molecule drug characterized as a tubulin-binding vascular disrupting agent (VDA) [1] [2]. Its core properties are summarized in the table below.

| Property | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Mechanism of Action | Microtubule/Tubulin inhibitor [1] [3] [2] |

| Primary Target | Binds to tubulin at the colchicine site, inhibiting microtubule assembly [2] [4] |

| Key Biological Action | Disruption of the cytoskeleton in tumor endothelial cells, leading to rapid vascular shutdown and tumor necrosis [2] [4] |

| Administration | Oral or Intravenous [2] [4] |

| CAS Registry No. | 501948-05-6 [1] [3] |

| Molecular Formula | C22H16N4O2S [1] [3] |

Mechanism of Action and Signaling Pathway

This compound acts as a tubulin-binding agent, disrupting the established tumor vasculature. The following diagram illustrates the sequence of events triggered by this compound leading to tumor cell death.

Preclinical Research Data

Available data from vendor websites and research summaries highlight this compound's profile, though comprehensive primary study data is not provided in the search results.

| Aspect | Findings |

|---|---|

| In Vitro Activity | Substantial anti-proliferative activity against a wide range of cancer cell lines (IC50 values in nanomolar range). Active against tumor cell lines expressing P-glycoprotein (a mediator of multidrug resistance) [3] [2] [4]. |

| In Vivo Activity | Shows activity in several murine tumors and human tumor xenograft models, including models of drug-resistant tumors [3] [2] [4]. |

Clinical Development Status

As of the last update in the search results (November 2025, though this may be a future date indicating a lack of recent updates), this compound's highest development phase was Phase I [1]. Multiple Phase I clinical trials were initiated around February 2004 for various hematologic malignancies and solid tumors, including [1]:

- Acute Myeloid Leukemia

- Chronic Lymphocytic Leukemia

- Non-Hodgkin Lymphoma

- Advanced Malignant Solid Neoplasms

No information on later-phase trials or approval dates is available, suggesting its clinical development may have been halted at an early stage [1].

Challenges in VDA Development

The clinical development of VDAs like this compound faces significant challenges. Other VDAs in clinical trials (e.g., Combretastatin A4 phosphate, DMXAA) have encountered issues such as dose-limiting cardiovascular toxicity (e.g., hypertension, cardiac ischemia) and insufficient efficacy in late-stage trials [5] [6]. A common observation in preclinical models is that VDAs cause extensive central necrosis in tumors but leave a viable rim of tumor cells at the periphery, which can lead to tumor regrowth [5]. This often necessitates combination with other therapies like chemotherapy or radiation [6].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. is a Potent Microtubule Inhibitor - Network of Cancer... This compound [cancer-research-network.com]

- 3. This compound | Microtubule Associated [targetmol.com]

- 4. This compound is a Potent Microtubule Inhibitor [medchemexpress.com]

- 5. Vascular disrupting agents in clinical development [nature.com]

- 6. Drug Insight: vascular and angiogenesis—novel... disrupting agents [nature.com]

Rosabulin's Nanomolar Antiproliferative Activity

Rosabulin (STA-5312) is a potent, orally active microtubule inhibitor that exhibits broad-spectrum antitumor activity by inhibiting microtubule assembly. It shows substantial anti-proliferative activity against a wide range of cancer cell lines in vitro, with IC₅₀ values extending down into the nanomolar range [1] [2] [3]. It is also effective against several tumor cell lines that express moderate to high levels of P-glycoprotein, indicating its potential to overcome multidrug resistance (MDR) [1] [3] [4].

Specific IC₅₀ values for this compound against various human cancer cell lines are shown in the table below.

| Cell Line | Cell Line Description | IC₅₀ Value (μM) | Assay Method & Duration |

|---|---|---|---|

| MES-SA | Human uterine sarcoma | 0.01 μM | MTT assay, 72 hours [5] |

| P388 | Mouse leukemia | 0.01 μM | MTT assay, 72 hours [5] |

| DU-145 | Human prostate cancer | 0.05 μM | MTT assay, 72 hours [5] |

| HL-60 | Human promyelocytic leukemia | 0.05 μM | MTT assay, 72 hours [5] |

| MDA-MB-435 | Human melanoma/breast cancer* | 0.05 μM | MTT assay, 72 hours [5] |

| MES-SA/Dx5 | Multidrug-resistant uterine sarcoma | 0.05 μM | MTT assay, 72 hours [5] |

Note: The MDA-MB-435 cell line is historically classified as breast cancer but is now often characterized as melanoma [5].

Experimental Protocols for Cytotoxicity Assessment

The primary methodology for determining the IC₅₀ values of this compound is the MTT assay or the similar CCK-8 assay, which measure cell metabolic activity as a proxy for cell viability [6] [5].

Detailed MTT Assay Protocol

- Principle: The yellow MTT tetrazolium salt is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

- Cell Seeding: Seed cells in a 96-well culture plate at an optimal density (e.g., 3-5 x 10³ cells per well) and pre-culture for 24 hours to allow cell attachment.

- Compound Treatment: Prepare serial dilutions of this compound in DMSO or culture medium. Add these to the wells, ensuring a range of final concentrations. Include control wells with culture medium only (blank) and cells with vehicle (e.g., DMSO, negative control).

- Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.

- MTT Addition and Formazan Formation: Add a specific volume of MTT solution (e.g., 10 μL of 5 mg/mL stock) to each well and incubate for another 2-4 hours.

- Solubilization and Measurement: Carefully remove the culture medium and dissolve the formed formazan crystals in a solvent like DMSO. Measure the absorbance of each well at a wavelength of 570 nm, using a reference wavelength of 630-650 nm to subtract background.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is the concentration of this compound that inhibits cell proliferation by 50%, which can be determined by fitting the dose-response data to a non-linear regression curve [5].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is inhibition of microtubule assembly, which disrupts mitotic spindle formation and leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis [1] [3]. This mechanism is shared by other tubulin-binding agents, such as the indole-containing hybrid compound 14b derived from millepachine, which provides a clear model for the downstream events [6].

The diagram below illustrates the interconnected signaling pathways triggered by microtubule inhibition, based on studies of similar tubulin inhibitors [6] [7] [8].

As shown, the apoptosis is driven by at least two key events:

- Inhibition of Tubulin Polymerization: This is the direct molecular action of this compound, which binds to tubulin similarly to colchicine, preventing the formation of microtubules [3].

- ROS Accumulation and Mitochondrial Dysfunction: The cellular stress from mitotic arrest leads to a sharp increase in Reactive Oxygen Species (ROS). High levels of ROS cause a collapse in the Mitochondrial Membrane Potential, a pivotal step that commits the cell to apoptosis [6].

References

- 1. | Microtubule Associated | Inhibitor | TargetMol this compound [targetmol.com]

- 2. | microtubule inhibitor | CAS# 501948-05-6 | InvivoChem this compound [invivochem.com]

- 3. This compound is a Potent Microtubule Inhibitor [medchemexpress.com]

- 4. | CAS#:501948-05-6 | Chemsrc this compound [chemsrc.com]

- 5. This compound (STA 5312) | Microtubule Inhibitor [medchemexpress.com]

- 6. Novel Indole-Containing Hybrids Derived from Millepachine [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Stress: Signaling Pathways, Biological Functions ... [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in biological systems: Pathways ... [pmc.ncbi.nlm.nih.gov]

Rosabulin P-glycoprotein resistance

The Gap on Rosabulin and P-gp

Your search for a specific link between This compound and P-gp resistance did not yield direct results. The provided information describes this compound as a potent microtubule inhibitor with "broad-spectrum anti-tumor activity" and potential activity against "chemoresistant tumors," but its mechanism does not involve P-glycoprotein inhibition or interaction [1].

The table below summarizes the core information on this compound from the search results.

| Property | Description |

|---|---|

| IUPAC Name | 2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide [1] |

| Synonyms | STA-5312, STA 5312, STA5312 [1] |

| Molecular Formula | C₂₂H₁₆N₄O₂S [1] |

| Molecular Weight | 400.45 g/mol [1] |

| Mechanism of Action | Inhibition of microtubule assembly [1] |

| Reported Activity | Anti-proliferative activity against a range of cancer cell lines; potential therapy for chemoresistant tumors [1] |

| Reported Interaction with P-gp | No specific information found |

P-gp-Mediated Resistance & Relevant Assays

Although a link to this compound is absent, the search results provide a robust foundation on P-gp-driven resistance and how to investigate it. The following diagram outlines the major signaling pathways that regulate P-gp expression, as described in the literature.

Major signaling pathways that lead to P-gp overexpression and chemoresistance.

The table below summarizes key experimental approaches for profiling a drug candidate's interaction with P-gp, which you can apply to investigate this compound.

| Assay Type | Key Methodologies | Information Gained |

|---|

| Functional Transport Assays | • Fluorescent substrate accumulation (e.g., Hoechst 33342, NBD-CSA): Measure intracellular fluorescence in P-gp overexpressing vs. parental cells with/without test compound [2] [3]. • Radio-labeled substrate uptake (e.g., [³H]-verapamil): Quantify brain penetration or cellular uptake in vitro/in vivo [2]. | Determines if the compound inhibits P-gp efflux activity. | | ATPase Activity Assay | Measure basal and compound-stimulated ATP hydrolysis in P-gp-enriched membrane vesicles [3]. | Identifies if a compound is a P-gp substrate (stimulates ATPase) or inhibitor (inhibits stimulated ATPase). | | Cytotoxicity & Synergy Assays | • XTT/Proliferation assays in resistant vs. sensitive cell lines with the drug alone [3]. • Combination studies with known P-gp substrate chemotherapeutics (e.g., Doxorubicin) to calculate Combination Index (CI) [3] [4]. | Tests if inhibiting P-gp resensitizes resistant cells or synergizes with chemotherapy. | | Gene & Protein Expression Analysis | • qRT-PCR to measure ABCB1 mRNA levels [3]. • Western Blotting and Immunostaining to measure P-gp protein levels [2]. | Determines if the compound affects the expression of P-gp. |

Research Recommendations

To advance your investigation, here are actionable steps based on the findings:

- Validate P-gp Interaction Experimentally: Use the assays summarized above to determine if this compound is a substrate, inhibitor, or non-interactor of P-gp.

- Explore Broader Mechanisms: Since this compound targets microtubules, its potential efficacy in "chemoresistant tumors" [1] could be through mechanisms independent of P-gp, such as overriding apoptotic defects or targeting resistant cell clones.

- Investigate Other Transporters: Consider profiling this compound against other key ABC transporters like ABCG2 (BCRP) and ABCC1 (MRP1), which also mediate multidrug resistance [5] [4].

References

- 1. CAS 501948-05-6 this compound [bocsci.com]

- 2. Activation of PKC isoform βI at the blood–brain barrier rapidly... [pmc.ncbi.nlm.nih.gov]

- 3. Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 ... [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of ABCB1/MDR1 or ABCG2/BCRP enables ... [pubmed.ncbi.nlm.nih.gov]

- 5. Natural medicinal compounds target signal transduction ... [pmc.ncbi.nlm.nih.gov]

Drug Profile & Mechanism of Action

Rosabulin (also known as STA-5312) is a small molecule vascular disrupting agent and a potent tubulin inhibitor. Its primary mechanism involves binding to the colchicine site on tubulin, which inhibits microtubule assembly [1].

The subsequent mechanism of action can be summarized as follows:

Figure 1: this compound's dual mechanism of action: direct antiproliferative effects on tumor cells and vascular disruption.

Preclinical Efficacy & Spectrum of Activity

This compound demonstrates substantial antiproliferative activity against a wide range of cancer cell lines in vitro, with IC₅₀ values extending down into the nanomolar range [1]. A key therapeutic advantage is its activity against tumor cell lines that express moderate to high levels of P-glycoprotein, a common driver of multidrug resistance (MDR) [1].

The following table summarizes its key preclinical attributes:

| Attribute | Description |

|---|---|

| Drug Type | Small molecule [2] |

| Molecular Formula | C₂₂H₁₆N₄O₂S [2] |

| Primary Target | Tubulin (Colchicine binding site) [1] |

| Key Mechanism | Microtubule assembly inhibition; Vascular disruption [1] |

| Administration | Oral or intravenous [1] |

| MDR Activity | Active against P-glycoprotein expressing cell lines [1] |

| In Vivo Models | Active in murine tumors and human tumor xenografts, including drug-resistant models [1] |

Clinical Development Status

According to the most recent data, this compound has been investigated in Phase 1 clinical trials. The table below lists the indications for which it has been studied, though updated status and results beyond 2006 are not available in the search results [2].

| Indication | Highest Phase | Location | Status/Update Date |

|---|---|---|---|

| Acute Myeloid Leukemia | Phase 1 | United States | 01 Feb 2004 |

| Advanced Malignant Solid Neoplasm | Phase 1 | United States | 01 Feb 2004 |

| B-Cell Prolymphocytic Leukemia | Phase 1 | United States | 01 Feb 2004 |

| Chronic Lymphocytic Leukemia | Phase 1 | United States | 01 Feb 2004 |

| Cutaneous T-Cell Lymphoma | Phase 1 | United States | 01 Feb 2004 |

| Non-Hodgkin Lymphoma | Phase 1 | United States | 01 Feb 2004 |

| Various Neoplasms | Preclinical | United States | 01 Apr 2004 |

Reported clinical adverse events from a June 2006 update included anemia, fatigue, constipation, nausea, and anorexia [2].

Research Gaps and How to Proceed

The search results lack the specific data and protocols needed for a full technical guide. Key missing information includes:

- Detailed quantitative data (e.g., specific IC₅₀ values across all tested cell lines)

- Comprehensive experimental methodologies for key assays (tubulin polymerization, cell cycle, apoptosis)

- Recent clinical trial results and current development status (information is over a decade old)

To further your research, I suggest these pathways:

- Consult specialized databases: Search for "this compound" or "STA-5312" on platforms like ClinicalTrials.gov, the FDA Orange Book, or the EMA clinical data website to find potential trial summaries and current status.

- Access scientific patents: The patent synopsis in the search results suggests that detailed chemical and protocol information is often contained within the full patent documents, which can be located using the provided CAS Registry Number (501948-05-6) [2].

- Review related compound literature: The research on millepachine-derived indole hybrids indicates that this is an active area for novel tubulin inhibitor development, which can provide useful methodological frameworks [3].

References

Core Mechanisms of Cell Cycle Arrest

The cell cycle is a tightly regulated process, and its arrest is a common response to cellular stress or damage, such as that induced by anti-cancer therapies [1] [2]. This arrest is primarily controlled by the activation of tumor suppressor pathways and cyclin-dependent kinase inhibitors (CDKIs) [2].

The table below summarizes the key proteins involved in cell cycle arrest:

| Protein | Role/Function | Primary Trigger | Downstream Effect |

|---|---|---|---|

| p53 | Tumor suppressor; "guardian of the genome" [2] | DNA damage, ROS [1] | Transactivates p21 [2] |

| p21 | CDKI [2] | p53-dependent & independent pathways [2] | Blocks CDK2/Cyclin E; mediates G1/S arrest [2] |

| p16 | CDKI [2] | Persistent stress, epigenetic changes [2] | Inhibits CDK4/6-Cyclin D complex [2] |

| Retinoblastoma (Rb) | Tumor suppressor [2] | Hypophosphorylation (by p21/p16) [2] | Binds & inactivates E2F transcription factors; arrests cell cycle in G1 [2] |

The following diagram illustrates the central signaling pathways that lead to cell cycle arrest, integrating the roles of reactive oxygen species (ROS) and DNA damage, which are often induced by chemotherapeutic agents.

Central signaling pathways in therapy-induced cell cycle arrest.

Experimental Protocols for Investigation

To empirically determine Rosabulin's specific effects, you can employ the following established methodologies. The workflow involves treating cells with the compound, processing them for analysis, and using computational tools to model the dynamic changes.

Workflow for profiling compound-induced cell cycle arrest.

Key Experimental Markers [3] [2]: A robust panel should include Cyclins D1, E, A, and B to track phase transitions. Phospho-Rb (pRB) is a critical readout for CDK activity and G1/S progression. CDK inhibitors like p21 and p27 are crucial markers for arrest. Proliferation markers like Ki-67 and PCNA help distinguish quiescent cells.

Data Integration and Mathematical Modeling [3]: You can integrate data from multiple conditions (e.g., different this compound doses or time points) into a unified pseudo-time ordering. Train a mechanistic mathematical model (e.g., a system of ODEs) on this multi-condition data. The trained model can simulate and predict system responses, such as identifying the specific cell cycle phase where this compound induces arrest.

Research Implications and Future Directions

Understanding if and how this compound induces cell cycle arrest is directly relevant to its mechanism of action. A key concept is that a stress-induced arrest can be a double-edged sword. While it may lead to the death of most cancer cells, it can also allow a subpopulation to survive therapy by entering a protected, dormant state known as polyaneuploid cancer cells (PACCs), which are linked to therapy resistance and tumor recurrence [1].

References

The Colchicine Binding Site in Tubulin

The colchicine binding site is a key pocket on β-tubulin, and inhibitors targeting this site (Colchicine Binding Site Inhibitors, or CBSIs) are of major interest in anticancer drug development. They are generally less affected by multidrug resistance (MDR) than other microtubule-targeting agents and often possess dual anti-mitotic and vascular disrupting properties [1] [2].

Table 1: Key Characteristics of the Colchicine Binding Site

| Feature | Description |

|---|---|

| Location | Primarily on the β-tubulin subunit, at the interface with α-tubulin [1]. |

| Key Structural Elements | Composed of residues from β-strands S8, S9, S10; loop T7; helices H7 and H8 of β-tubulin; and loop T5 of α-tubulin [2]. |

| Primary Effect | Binding of inhibitors prevents tubulin from adopting a straight conformation, which inhibits its polymerization into microtubules, leading to cell cycle arrest and apoptosis [1] [2]. |

Known Colchicine Binding Site Inhibitors (CBSIs)

Numerous compounds beyond colchicine have been developed to target this site. The table below summarizes some prominent CBSIs identified in the search results.

Table 2: Examples of Colchicine Binding Site Inhibitors (CBSIs)

| Compound Name | Chemical Class / Prototype | Key Characteristics & Research Context |

|---|---|---|

| DAMA-colchicine | Colchicinoid | Used to solve the first high-resolution crystal structure of the colchicine binding site (PDB: 1SA0) [1]. |

| Combretastatin A-4 (CA-4) | Stilbenoid | Natural product; prototype vascular disrupting agent (VDA); its prodrug is Fosbretabulin (CA-4P) [2]. |

| Cyclohexanedione derivatives (e.g., TUB015, TUB075) | Synthetic | Designed based on structure-guided approaches; show high affinity for tubulin and potent antiproliferative activity [2]. |

| ABT-751 | Sulfonamide | A CBSI whose structure in complex with tubulin has been solved (PDB: 3HKC) [1] [3]. |

| Podophyllotoxin | Aryltetralin Lignan | A natural product whose tubulin complex structure was determined early on (PDB: 1SA1) [1]. |

Research Methodologies for Studying CBSIs

The discovery and optimization of CBSIs rely heavily on structural biology and biophysical and cellular assays.

1. X-ray Crystallography

- Purpose: To obtain atomic-level resolution of the interactions between a CBSI and the tubulin protein.

- Protocol Outline: Researchers often use a stable protein complex for crystallization, such as T2R-TTL (two α/β-tubulin heterodimers, the stathmin-like domain of RB3, and tubulin tyrosine ligase). Ligands are introduced via soaking, where the crystal is transferred to a solution containing the compound of interest. The structure is then solved through X-ray diffraction [1] [2].

- Application: This method was used to solve the structures of tubulin in complex with cyclohexanediones TUB015 and TUB075, revealing how their central scaffold forms key hydrogen bonds with residue βGlu200 [2].

2. Virtual Screening and Molecular Modeling

- Purpose: To computationally identify and optimize potential CBSIs before synthetic or experimental work.

- Protocol Outline: This typically involves:

- Consensus Docking: Using multiple docking algorithms to screen virtual compound libraries against the 3D structure of the colchicine binding site.

- Molecular Dynamics (MD) Simulations: Simulating the movement and stability of the tubulin-ligand complex over time in a solvated environment.

- Binding Affinity Calculations: Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the free energy of binding from the MD simulation trajectories [4].

Logical Workflow for CBSI Research

The following diagram illustrates a typical integrated workflow for discovering and characterizing new colchicine binding site inhibitors, combining computational, biochemical, and cellular approaches.

This diagram shows the iterative process of drug discovery for colchicine site inhibitors, from initial screening to lead optimization.

References

Comprehensive Application Notes and Protocols: Rosabulin Solubility in DMSO and Experimental Implementation

Introduction to Rosabulin

This compound (also known as STA 5312) represents a significant advancement in the class of microtubule inhibitors with demonstrated broad-spectrum anti-tumor activity. This synthetic small molecule exerts its pharmacological effects through potent inhibition of microtubule assembly, leading to cell cycle arrest and ultimately apoptosis in cancer cells. This compound has shown particular promise due to its oral bioavailability and activity against various cancer cell lines, including those with multi-drug resistant (MDR) phenotypes [1]. The compound's chemical structure (C22H16N4O2S) features distinct elements that contribute to both its biological activity and physicochemical properties, including a nitrile group and thiazole ring system that facilitate interactions with the tubulin protein target [1].

For researchers investigating novel antimitotic agents, this compound presents an attractive chemical probe for understanding microtubule dynamics and developing potential cancer therapeutics. However, its practical application in experimental systems requires careful consideration of solubility characteristics, particularly in dimethyl sulfoxide (DMSO), which serves as the primary solvent for in vitro assays and compound storage. This document provides comprehensive protocols and technical notes to facilitate appropriate handling and experimental implementation of this compound in biomedical research.

Solubility Profile and Physicochemical Properties

Comprehensive Solubility Characteristics

This compound demonstrates favorable solubility properties in DMSO, making it suitable for experimental use across a range of concentrations. The compound readily dissolves in DMSO at concentrations relevant for both stock solutions and working dilutions. Specifically, this compound can be prepared as a 10 mM stock solution in DMSO, with actual solubility likely extending significantly beyond this concentration based on its molecular properties [1]. This solubility profile enables researchers to prepare concentrated stock solutions that can be diluted into aqueous assay buffers while maintaining the compound in solution.

The molecular characteristics of this compound contribute to its solubility behavior. With a molecular weight of 400.45 g/mol and balanced hydrophobic/hydrophilic properties, the compound navigates the challenge of maintaining sufficient aqueous compatibility for biological testing while retaining the ability to cross cellular membranes. The presence of hydrogen bond acceptors (N and O atoms) and the thiazole ring system in its structure facilitates interactions with DMSO molecules, promoting dissolution [1] [2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Experimental Context |

|---|---|---|

| Molecular Weight | 400.45 g/mol | C22H16N4O2S |

| CAS Number | 501948-05-6 | Unique identifier |

| Purity | >98% | HPLC analysis [1] |

| Solubility in DMSO | ≥50 mg/mL (124.86 mM) | Experimental observation [1] |

| Appearance | Light yellow to green yellow solid | Physical characteristic [1] |

Biological Activity Profile

This compound exhibits potent anti-proliferative activity across a broad spectrum of cancer cell lines, with IC50 values extending into the nanomolar range. The compound maintains efficacy against multidrug-resistant cell lines that overexpress P-glycoprotein, distinguishing it from some other microtubule-targeting agents [1] [2]. This activity profile underscores its value as both a chemical tool for studying microtubule biology and a potential therapeutic candidate.

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines

| Cell Line | Origin | IC50 (μM) | Experimental Details |

|---|---|---|---|

| MES-SA | Human uterine sarcoma | 0.01 | 72 hr MTT assay [1] |

| P388 | Mouse leukemia | 0.01 | 72 hr MTT assay [1] |

| DU-145 | Human prostate cancer | 0.05 | 72 hr MTT assay [1] |

| HL-60 | Human leukemia | 0.05 | 72 hr MTT assay [1] |

| MDA-MB-435 | Human breast cancer | 0.05 | 72 hr MTT assay [1] |

| MES-SA/Dx5 | Multidrug-resistant uterine sarcoma | 0.05 | 72 hr MTT assay [1] |

Experimental Protocols

Solubility Assessment and Stock Solution Preparation

Objective: To prepare stable, concentrated stock solutions of this compound in DMSO for use in in vitro biological assays.

Materials Required:

- This compound solid compound (purity >98%) [1]

- Anhydrous DMSO (high purity, suitable for cell culture)

- Analytical balance (capable of weighing 0.1 mg–100 mg)

- Sterile glass vials or cryotubes

- Vortex mixer

- Ultrasonic bath (optional)

- Micropipettes and appropriate tips

- Argon or nitrogen gas for inert atmosphere (optional)

Procedure:

Weighing: Tare a clean weighing boat or vial on the analytical balance. Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution at 10 mM, weigh approximately 40.0 mg of this compound (Molecular Weight: 400.45 g/mol).

Dissolution: Transfer the weighed compound to a sterile glass vial or cryotube. Add the appropriate volume of anhydrous DMSO to achieve the final desired concentration. For a 10 mM solution, add 10 mL of DMSO to 40.0 mg of this compound.

Mixing: Cap the vial securely and mix using a vortex mixer for 30–60 seconds until the solid appears fully dissolved. If necessary, briefly place the vial in an ultrasonic bath for 1–2 minutes to facilitate complete dissolution. The solution should appear clear without visible particulate matter.

Quality Assessment: Visually inspect the solution for clarity and absence of undissolved material. For critical applications, confirm concentration by UV spectroscopy or HPLC if possible.

Aliquoting and Storage: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store aliquots at –20°C for short-term use (up to one month) or at –80°C for long-term storage (up to six months) [1].

Troubleshooting Notes:

- If precipitation occurs upon storage, warm the solution to room temperature and vortex thoroughly before use.

- Avoid introducing moisture during handling as this may promote precipitation or compound degradation.

- For concentrations higher than 10 mM, ensure complete dissolution before use and consider using warm DMSO (37°C) to facilitate the process.

Biological Activity Evaluation Protocol

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines using MTT assay.

Materials Required:

- This compound stock solution in DMSO (10 mM)

- Appropriate cancer cell lines (e.g., MES-SA, DU-145, HL-60)

- Cell culture medium and supplements

- 96-well tissue culture plates

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- DMSO for solubilizing formazan crystals

- Microplate reader capable of measuring 570 nm absorbance

Procedure:

Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 3–5 × 10³ cells/well in 100 μL complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium, ensuring that the final DMSO concentration does not exceed 0.5% (v/v) in any treatment condition. Include vehicle controls with equivalent DMSO concentration. Add 100 μL of each dilution to appropriate wells (final volume 200 μL/well).

Incubation: Incubate treated cells for 72 hours under standard culture conditions.

MTT Assay: Following incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to solubilize the formed formazan crystals. Agitate the plate gently for 5–10 minutes.

Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate percentage cell viability relative to vehicle-treated controls.

Data Analysis: Determine IC50 values using appropriate nonlinear regression analysis of the dose-response data [1].

Research Applications

Microtubule Assembly Inhibition Studies

The primary molecular target of this compound is tubulin, the building block of microtubules. Researchers can employ this compound as a chemical tool to investigate microtubule dynamics and mitotic mechanisms. For in vitro tubulin polymerization assays, this compound stock solutions in DMSO are typically diluted into tubulin protein preparations to final concentrations ranging from nanomolar to low micromolar. It is crucial to maintain consistent DMSO concentrations across all samples, including controls, as DMSO itself can influence tubulin polymerization kinetics at higher concentrations [3]. A final DMSO concentration of ≤4% (v/v) is generally recommended for such assays to minimize solvent effects while maintaining compound solubility [3].

The following diagram illustrates the experimental workflow for evaluating microtubule inhibition:

Cellular Mechanism of Action Studies

In cellular systems, this compound enables investigation of antimitotic mechanisms and cell cycle disruption. The compound effectively induces G2/M phase arrest through microtubule network disruption, making it valuable for studying mitotic checkpoint signaling and apoptosis initiation in cancer cells. For live-cell imaging applications, researchers can prepare this compound working solutions in serum-free medium or PBS from DMSO stocks, ensuring final DMSO concentrations remain below 0.5% to maintain cell viability. Immunofluorescence staining of microtubules following this compound treatment typically reveals collapsed microtubule networks and mitotic spindle defects, confirming its mechanism of action.

Technical Considerations and Limitations

DMSO Compatibility and Interference

While DMSO serves as an excellent solvent for this compound, researchers must consider its potential interference in biological assays. DMSO can interact with reactive oxygen species (ROS) commonly measured in cell death studies, particularly hypochlorite (HOCl/OCl−), leading to skewed results [4]. At concentrations above 1% (v/v), DMSO may also influence tubulin polymerization independently [3]. Additionally, DMSO can affect membrane permeability, gene expression, and cellular differentiation at concentrations exceeding 0.5% in cell culture. These factors necessitate careful experimental design with appropriate vehicle controls containing equivalent DMSO concentrations.

Storage and Stability Considerations

This compound stock solutions in DMSO demonstrate good stability when properly stored. The recommended storage conditions are –20°C for short-term use (up to one month) or –80°C for long-term preservation (up to six months) [1]. To minimize oxidative degradation and water absorption, aliquoting under inert atmosphere (argon or nitrogen) is advised. Repeated freeze-thaw cycles should be avoided as they may promote precipitation or degradation. For critical long-term studies, researchers should periodically verify solution concentration by analytical methods such as HPLC or UV spectroscopy.

Table 3: Stability and Storage Guidelines for this compound Solutions

| Storage Condition | Expected Stability | Recommendations |

|---|---|---|

| Room Temperature | Not recommended | Limited stability, potential degradation |

| 4°C | 2 years (powder) [1] | For solid compound only |

| –20°C | 3 years (powder), 1 month (solution) [1] | Short-term solution storage |

| –80°C | 6 months (solution) [1] | Long-term solution storage |

Conclusion

This compound represents a valuable addition to the toolkit of researchers investigating microtubule-targeted therapies. Its favorable solubility profile in DMSO enables straightforward preparation of stock solutions for a wide range of experimental applications. The protocols outlined in this document provide researchers with standardized methods for handling, evaluating, and applying this compound in both biochemical and cellular contexts. By adhering to these guidelines and considering the technical limitations discussed, scientists can reliably investigate the antimitotic properties of this compound and its potential applications in cancer research. As with any chemical tool, appropriate controls and careful experimental design remain paramount for generating robust, interpretable data.

References

Application Notes and Protocols for Rosabulin: Preclinical Dosing and Mechanistic Insights

Compound Overview and Mechanism of Action

Rosabulin (also known as STA 5312) is a potent, orally bioactive small molecule identified as a microtubule inhibitor with broad-spectrum antitumor activity [1] [2]. It functions by binding to tubulin, the building block of microtubules, thereby suppressing microtubule assembly [1]. This disruption of the cytoskeleton leads to a halt in cell division, specifically by arresting the cell cycle at the G2/M phase, and ultimately induces programmed cell death (apoptosis) in tumor cells [1] [2]. Its activity against cancer cell lines that express P-glycoprotein (a mediator of multi-drug resistance) highlights its potential value in treating resistant cancers [1].

The following diagram illustrates the core mechanism of action of this compound and its subsequent effects on cancer cells.

Physicochemical and Pharmacokinetic Properties

The table below summarizes the key characteristics of this compound, which are fundamental for designing experimental formulations [1] [2].

Table 1: Physicochemical and Pharmacokinetic Profile of this compound

| Property | Value |

|---|---|

| CAS Number | 501948-05-6 |

| Molecular Formula | C₂₂H₁₆N₄O₂S |

| Molecular Weight | 400.45 g/mol |

| Purity | ≥98% |

| Appearance | Light yellow to green yellow solid powder |

| Melting Point | 233°C |

| LogP | 4.061 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Solubility in DMSO | ~50 mg/mL (~124.86 mM) |

| Route of Administration | Oral, Intravenous |

| Primary Mechanism | Microtubule Assembly Inhibition |

Preclinical Dosing and Efficacy Data

Available data indicates that this compound has shown efficacy in preclinical models, though specific detailed dosing schedules (e.g., mg/kg, frequency, duration) for standard in vivo studies are not explicitly detailed in the available literature.

Table 2: Summary of Preclinical Efficacy Findings for this compound

| Model Type | Findings | Reference |

|---|---|---|

| In Vitro Anti-proliferative Activity | IC₅₀ values in the nanomolar range against a wide panel of human cancer cell lines (e.g., leukemia, lymphoma, breast, colon, uterine cancers). Active against cell lines with a multi-drug resistant (MDR) phenotype. | [1] [2] |

| In Vivo Antitumor Activity | Exhibited in vivo activity in several murine tumors and human tumor xenograft models, including models of drug-resistant tumors, when administered orally or intravenously. | [1] [2] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is used to confirm the primary mechanism of action of this compound [3].

- Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin monomers polymerize into microtubules in vitro. An inhibitor will slow or prevent this increase.

- Materials: Purified tubulin protein, GTP, polymerization buffer (typically containing PIPES, MgCl₂, EGTA, and glycerol), a thermostatic spectrophotometer or fluorometer.

- Procedure:

- Prepare a solution of tubulin (e.g., 2-3 mg/mL) in ice-cold polymerization buffer supplemented with GTP.

- Incubate the tubulin solution with this compound (at various concentrations, e.g., in the nanomolar to micromolar range) or a vehicle control (e.g., DMSO) on ice.

- Transfer the reaction mixture to a pre-warmed cuvette in a spectrophotometer set at 37°C.

- Immediately monitor the increase in absorbance at 340 nm (turbidity) every minute for 30-60 minutes.

- Compare the polymerization kinetics of the this compound-treated samples to the vehicle control and a known microtubule inhibitor (e.g., colchicine) as a positive control.

- Data Analysis: Calculate the rate of polymerization and the maximum extent of polymerization for each condition. The IC₅₀ value for inhibition can be determined from the concentration-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the cellular consequence of microtubule inhibition [3].

- Principle: Cells treated with this compound arrest in the G2/M phase of the cell cycle. Their DNA content can be quantified using a fluorescent DNA dye and analyzed by flow cytometry.

- Materials: Cultured cancer cells (e.g., MCF-7, A549), this compound, DMSO, phosphate-buffered saline (PBS), 70% ethanol, propidium iodide (PI) staining solution containing RNase A, flow cytometer.

- Procedure:

- Seed cells and treat with this compound at its IC₅₀ or multiple concentrations for 24-48 hours.

- Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol at -20°C for several hours or overnight.

- Wash the fixed cells to remove ethanol and resuspend in PI staining solution.

- Incubate in the dark at room temperature for 30-60 minutes.

- Analyze the DNA content of the cells using a flow cytometer with an excitation wavelength of 488 nm and detection at >570 nm.

- Data Analysis: Use flow cytometry software to deconvolute the histograms and determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates effective cell cycle arrest.

Formulation and Dosing for Animal Studies

While exact doses are not public, the following provides standard formulation methods for in vivo administration based on supplier data [2].

- Oral Administration (PO):

- Formulation 1 (Suspension): Suspend this compound in a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution.

- Formulation 2 (Solution): Dissolve this compound in PEG400.

- Intravenous Administration (IV):

- Formulation 1: Use a mixture of DMSO : Tween 80 : Saline = 10 : 5 : 85.

- Formulation 2: Use a mixture of DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45.

- Note: For all formulations involving organic solvents, the final concentration of solvents like DMSO should be kept as low as possible to avoid toxicity in animals. It is critical to validate the stability and homogeneity of the formulation before use.

Integrated Research Workflow

The diagram below outlines a proposed workflow for evaluating this compound in a preclinical drug discovery setting, integrating the protocols described above.

Discussion and Future Perspectives

This compound represents a promising chemotherapeutic agent targeting a well-validated pathway. Its oral bioavailability is a significant advantage over many intravenous chemotherapeutics [1]. Furthermore, its demonstrated activity against multi-drug resistant (MDR) cancer cell lines suggests it could overcome a major clinical hurdle in oncology [1] [2].

Future work should focus on:

- Defining Standard Dosing: Establishing optimized and detailed dosing regimens (mg/kg, frequency, treatment cycle) for specific in vivo cancer models.

- Toxicology Profile: Conducting comprehensive toxicological studies to determine the maximum tolerated dose (MTD) and potential off-target effects.

- Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as targeted therapies or immunotherapies.

- Biomarker Identification: Identifying predictive biomarkers that can help select patient populations most likely to respond to this compound therapy.

References

Rosabulin animal study protocol

Rosabulin Drug Profile

This compound (also known as STA-5312) is a small molecule drug that functions as a tubulin inhibitor [1]. Here is a summary of its key characteristics:

| Attribute | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Mechanism of Action | Tubulin inhibitor [1] |

| Highest Phase Reached | Phase I (as of the last update in November 2025) [1] |

| Reported Indications (in trials) | Acute Myeloid Leukemia, Advanced Malignant Solid Neoplasms, various lymphomas, and other cancers [1] |

| Molecular Formula | C₂₂H₁₆N₄O₂S [1] |

Framework for a Preclinical Animal Study Protocol

Since a direct protocol for this compound is unavailable, the table below outlines the essential elements of a rigorous preclinical animal study, which you can adapt for this compound testing [2].

| Protocol Section | Key Components and Considerations |

|---|---|

| I. Purpose & Objectives | Define clear research goals, hypotheses, and rationale for using animal models [2]. |

| II. Experimental Design | - Animal Models: Justify species and strain selection (e.g., mouse xenograft models).

- Variables: Define independent (e.g., drug dose) and dependent variables (e.g., tumor volume).

- Sample Size & Statistics: Include power analysis to determine group sizes. Use randomization and blinding [2]. | | III. Animal Care & Welfare | - Housing: Specify cage conditions, temperature, lighting cycles.

- Enrichment: Provide toys, social housing.

- Health & Nutrition: Outline diet, water, and veterinary care schedules.

- Minimizing Suffering: Define criteria for humane endpoints, and plans for analgesia/anesthesia [2]. | | IV. Dosing & Treatment | - Formulation: Detail how this compound will be prepared (vehicle, concentration).

- Route & Schedule: Specify administration method (e.g., intravenous, intraperitoneal) and dosing schedule (e.g., single dose, daily).

- Dose Selection: Based on prior in vitro data (IC50 values) and literature on similar compounds [3]. | | V. Data Collection | - Efficacy: Tumor measurements, survival rates, body weight.

- Toxicity: Clinical observations, hematology, clinical chemistry, histopathology of key organs [3]. | | VI. Regulatory Compliance | Adhere to local animal welfare regulations. The protocol must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board [2]. |

This general workflow can be visualized in the following diagram:

Insights from Related Tubulin Inhibitor Research

Research on other tubulin-targeting agents provides valuable methodological insights for designing this compound studies:

- Efficacy Testing in Xenograft Models: The antitumor activity of the tubulin inhibitor rhizoxin was demonstrated in various human solid tumor xenografts in mice, including melanoma (LOX), breast cancer (MX-1), and non-small cell lung cancer (A549) [3].

- Schedule Dependency: For rhizoxin, prolonged or repeated drug administration improved antitumor activity, indicating that the dosing schedule is a critical factor to investigate [3].

- Toxicology Profile: Animal toxicology studies for rhizoxin observed transient changes in blood cells, local phlebitis, diarrhea, and spermatogenic arrest [3]. Monitoring these parameters would be prudent in a this compound study.

References

Rosabulin tumor xenograft model

Rosabulin: Compound Profile

This compound (STA-5312) is a potent, orally active small-molecule inhibitor of microtubule assembly. Its primary mechanism of action leads to cell cycle arrest and demonstrates broad-spectrum antitumor activity, including against tumors that express moderate to high levels of P-glycoprotein (Pgp) and are resistant to agents like Taxol, Vincristine, and Adriamycin [1] [2].

The table below summarizes its key chemical and biological properties.

| Property | Description |

|---|---|

| CAS Number | 501948-05-6 [1] [2] |

| Molecular Formula | C₂₂H₁₆N₄O₂S [1] [2] |

| Molecular Weight | 400.45 g/mol [1] [2] |

| Mechanism of Action | Microtubule inhibitor; inhibits microtubule assembly [1] [2] |

| Primary Activity | Broad-spectrum antitumor activity [1] [2] |

| In Vitro IC₅₀ | Nanomolar range against a wide panel of cancer cell lines [1] [2] |

| In Vivo Efficacy | Active in several murine tumors and human tumor xenograft models, including drug-resistant tumors [1] [2] |

| Solubility | Soluble in DMSO (25 mg/mL, 62.43 mM) [1] |

| Recommended Storage | Solid powder: -20°C for 3 years; Solution in DMSO: -80°C for 1 year [1] |

Application Notes & Protocol for Xenograft Models

While detailed, this compound-specific xenograft protocols are not available in the search results, the following guidance is compiled from general xenograft methodologies [3] [4] and the described activity of this compound.

Model Establishment and Animal Selection

- Mouse Strain: Use highly immunodeficient strains such as NOD/SCID/IL2rg⁻/⁻ (NSG, NOG, or NSI) to support the engraftment of human tumor cells or tissues [3].

- Tumor Cell Injection:

- Orthotopic vs. Heterotopic: Subcutaneous injection is common for ease of monitoring. Orthotopic implantation (into the originating organ) may better model the tumor microenvironment and metastatic behavior [3].

The following diagram outlines the core workflow for establishing and conducting a therapy study with a this compound xenograft model.

Dosing and Treatment Protocol

- Formulation: this compound is typically formulated in DMSO for in vitro studies. For in vivo oral administration (gavage), it must be further diluted in a suitable vehicle. A common vehicle for compounds dissolved in DMSO is a mixture of PEG-300, Tween 80, and saline [1].

- Dosing Initiation: Begin treatment when tumors reach a predetermined volume, typically around 100 mm³ [5].

- Dosage and Schedule: Specific doses for this compound are not detailed in the search results. A common practice is to test a range of doses (e.g., 0-50 mg/kg) in a once-daily regimen [7]. The optimal dose and schedule (e.g., QD vs. intermittent) must be determined empirically.

Data Collection and Analysis

Tumor Volume Monitoring: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume using the formula: Volume (mm³) = (length × width²) / 2 [4].

Tumor Growth Inhibition (TGI) Analysis: TGI is a key endpoint for evaluating efficacy. The Simeoni tumor growth model or similar pharmacokinetic-pharmacodynamic (PK/PD) models can be used to relate drug plasma concentrations to TGI [7]. The effect can be modeled as:

TGI = (Kmax × C) / (KC₅₀ + C)

Where

Kmaxis the maximum kill rate,Cis the plasma concentration, andKC₅₀is the concentration for 50% of the maximum effect [7].Additional Endpoint Analysis:

- Tumor Weight: Measure the excised tumor at the endpoint [4].

- Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31/α-SMA (vascularization) [5].

- Western Blot: Evaluate the expression of proteins related to mechanism of action (e.g., tubulin polymerization) and resistance (e.g., Pgp) [4] [5].

Key Considerations for Experimental Design

- Vehicle Control: Always include a control group receiving the vehicle only.

- Positive Control: Including a group with a standard-of-care drug can provide a useful benchmark for efficacy.

- Group Size: Use an adequate number of animals per group (typically n=5-10) to ensure statistical power.

- Animal Welfare: Monitor mice for signs of toxicity, including significant body weight loss (>20%), which may necessitate dose adjustment.

Limitations and Future Directions

The available data confirms this compound's promising preclinical profile but highlights areas where information is lacking. Future research should focus on:

- Establishing precise, optimized dosing regimens for different xenograft models.

- Detailed investigation of its efficacy in PDX models representing various cancer types and genetic backgrounds.

- Exploring its combination potential with other anticancer agents, especially in resistant settings [1] [6] [2].

References

- 1. This compound | Microtubule Associated [targetmol.com]

- 2. This compound (STA 5312) | Cas# 501948-05-6 - 美国GlpBio [glpbio.cn]

- 3. status and perspectives of patient-derived Current ... xenograft models [jhoonline.biomedcentral.com]

- 4. Exploring protocol for breast cancer xenograft using... model [tcr.amegroups.org]

- 5. ROS impairs tumor vasculature normalization through an ... [pmc.ncbi.nlm.nih.gov]

- 6. Transforming colorectal cancer research with patient-derived xenograft ... [news-medical.net]

- 7. How to make a TGI vs Concentration plot based on tumor ... [forum.certara.com]

Rosabulin: Mechanism of Action & Key Activities

Rosabulin is a potent small-molecule vascular disrupting agent and microtubule inhibitor. Its primary mechanism and associated biological activities are summarized in the table below [1].

| Aspect | Description |

|---|---|

| Primary Mechanism | Binds to tubulin at the colchicine site, inhibiting microtubule assembly [1]. |

| Cellular Outcome | Disruption of the cytoskeleton in tumor endothelial cells, leading to cell cycle arrest and blockage of cell division [1]. |

| Antiproliferative Effect | Demonstrates substantial nanomolar potency against a wide range of cancer cell lines in vitro [1]. |

| Activity Against MDR | Active against tumor cell lines expressing moderate to high levels of P-glycoprotein, indicating potential to overcome multidrug resistance [1]. |

| In Vivo Activity | Shows efficacy via oral or intravenous administration in several murine and human tumor xenograft models, including drug-resistant tumors [1]. |

| Therapeutic Attribute | Causes rapid shutdown and collapse of tumor blood vessels, leading to ischemia and consequent necrosis of the tumor mass [1]. |

A Note on Assay Protocols

The search results did not provide a detailed, step-by-step protocol for conducting a cell proliferation assay specifically for this compound. However, one source mentions the use of a Cell Counting Kit-8 (CCK-8) in the context of evaluating similar tubulin-targeting compounds [2]. This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenase in mitochondria to produce an orange formazan dye, the amount of which is directly proportional to the number of living cells [2].

For a general cell proliferation assay, you would typically need to optimize the following steps, though parameters for this compound specifically are not available in the current search results:

- Cell Seeding: Plate cancer cells in a multi-well plate.

- Compound Treatment: Treat cells with a range of concentrations of this compound.

- Incubation: Incubate for a determined period (e.g., 24, 48, or 72 hours).

- Viability Measurement: Add the CCK-8 reagent and measure the absorbance to determine the half-maximal inhibitory concentration (IC₅₀).

This compound's Antiproliferative Mechanism

The following diagram illustrates the sequence of events through which this compound exerts its antiproliferative effects, based on the information available [1].

Research Considerations and Future Directions

To advance research on this compound, you may want to consider the following points:

- Confirmatory Mechanistic Studies: While the broad mechanism is known, detailed kinetic studies on tubulin polymerization inhibition and direct binding assays would further solidify the molecular interactions.

- Protocol Development: There is a clear need to develop and publish standardized in vitro and in vivo protocols specifically optimized for evaluating this compound's efficacy, especially in models of drug resistance.

- Combination Therapies: Investigating this compound in combination with other anticancer agents (e.g., DNA-damaging drugs or immunotherapies) could reveal synergistic effects and potential new clinical applications.

References

Rosabulin microtubule assembly inhibition assay

Mechanism of Action of Rosabulin

This compound is a potent small-molecule vascular disrupting agent and microtubule-destabilizing agent. Its primary mechanism is the inhibition of microtubule assembly by binding to tubulin at the colchicine site [1].

This binding prevents the structural transition of the α/β-tubulin heterodimer from a curved to a straight conformation, which is essential for incorporation into the growing microtubule polymer [2]. In endothelial cells of tumor blood vessels, this leads to cytoskeleton disruption, rapid vascular shutdown, and tumor necrosis [1]. At the cellular level, it causes mitotic arrest by suppressing microtubule dynamics, ultimately leading to apoptosis (programmed cell death) [3].

The diagram below illustrates this mechanism and its downstream consequences.

This compound Profile and Key Biological Data

The table below summarizes the key experimental data reported for this compound.

| Assay Type | Description | Reported Result/Value |

|---|---|---|

| Antiproliferative Activity | Inhibition of cancer cell proliferation in vitro (various cell lines) | IC~50~ values in the nanomolar range [1] |

| Tubulin Polymerization | Direct inhibition of microtubule assembly in vitro | IC~50~ = 6.1 ± 0.1 μM (for a related novel CSI, Compound 6) [3] |

| Mechanism Confirmation | Cell cycle analysis | G2/M phase arrest [3] [1] |

| Efficacy in Resistance | Activity against multidrug-resistant (MDR) cell lines | Active against lines with moderate to high P-glycoprotein expression [1] |

| In Vivo Activity | Efficacy in murine and human tumor xenograft models | Activity via oral and intravenous administration [1] |

Detailed Experimental Protocol: Tubulin Polymerization Inhibition Assay

This protocol describes a standard in vitro turbidimetric assay to directly quantify the inhibition of microtubule assembly by this compound. The method is adapted from general practices for colchicine-site inhibitors (CSIs) as described in the literature [3].

I. Objectives

- To determine the half-maximal inhibitory concentration (IC~50~) of this compound on tubulin polymerization.

- To confirm its mechanism of action as a microtubule-destabilizing agent.

II. Materials and Reagents

- Purified Tubulin: Porcine brain tubulin (>99% pure), stored at -80°C.

- Test Compound: this compound. Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to achieve working concentrations, ensuring the final DMSO concentration is consistent (e.g., ≤1%) across all samples.

- Control Compounds:

- Negative Control: Vehicle only (DMSO).

- Positive Control (Destabilizer): Colchicine or Nocodazole (e.g., 10 μM).

- Positive Control (Stabilizer): Paclitaxel (Taxol, e.g., 10 μM).

- General Tubulin Buffer (GTB):

- 80 mM PIPES, pH 6.9 (adjust with KOH)

- 2.0 mM MgCl~2~

- 0.5 mM EGTA

- 1 mM GTP (add fresh before use)

- Filter sterilize and store at 4°C.

- Equipment:

- Temperature-controlled spectrophotometer or plate reader capable of kinetic measurements at 350 nm.

- Pre-warmed 96-well or cuvette holder.

- Semi-micro or quartz cuvettes, or a clear 96-well plate.

- Timer, pipettes, and ice.

III. Workflow Diagram

IV. Step-by-Step Procedure

Preparation:

- Thaw purified tubulin and GTP stock on ice.

- Pre-warm the plate reader or spectrophotometer chamber to 37°C.

- Prepare all compound dilutions in DMSO as per the plan.

Reaction Setup (on ice):

- For each reaction, prepare a 100 μL or 200 μL master mix in GTB containing:

- Final tubulin concentration: 2 mg/mL (or 20 μM).

- Final GTP concentration: 1 mM.

- The desired final concentration of this compound or control compound.

- Critical: Gently mix the solution without vortexing to avoid denaturing tubulin.

- For each reaction, prepare a 100 μL or 200 μL master mix in GTB containing:

Initiation of Polymerization:

- Quickly transfer the reaction mixture from the ice to a pre-warmed cuvette or well in the spectrophotometer.

- Start the kinetic measurement immediately.

Data Acquisition: